![molecular formula C24H22O2 B14413778 1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene CAS No. 81795-78-0](/img/structure/B14413778.png)
1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene is an organic compound characterized by its unique structure, which includes two benzene rings connected by a 2,5-dimethoxy-1,4-phenylene group through ethene linkages
Vorbereitungsmethoden
The synthesis of 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene typically involves a condensation reaction. One common method includes the use of p-toluenesulfonic acid as a catalyst to facilitate the reaction between 2,5-dimethoxy-1,4-phenylenediamine and benzaldehyde derivatives . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods might include continuous flow reactions and the use of automated systems to monitor and control reaction parameters.
Analyse Chemischer Reaktionen
1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene rings, with common reagents including halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in the formation of hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is investigated for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Wirkmechanismus
The mechanism by which 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene exerts its effects depends on its application. In organic electronics, the compound functions as a semiconductor material, facilitating the transport of electrons or holes through its conjugated system. In biological applications, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene include:
- 1,1’-[(2,5-Dimethoxy-1,4-phenylene)bis(methyleneoxy)]bis[4-(4-methylphenyl)phthalazine]
- 4,4’-((1E,1’E)-(2,5-dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzoic acid
These compounds share structural similarities but differ in their functional groups and specific applications. The unique properties of 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene, such as its specific electronic and optical characteristics, make it particularly valuable for certain applications in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
81795-78-0 |
|---|---|
Molekularformel |
C24H22O2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
1,4-dimethoxy-2,5-bis(2-phenylethenyl)benzene |
InChI |
InChI=1S/C24H22O2/c1-25-23-17-22(16-14-20-11-7-4-8-12-20)24(26-2)18-21(23)15-13-19-9-5-3-6-10-19/h3-18H,1-2H3 |
InChI-Schlüssel |
RTELVSLOASMARY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C=CC2=CC=CC=C2)OC)C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


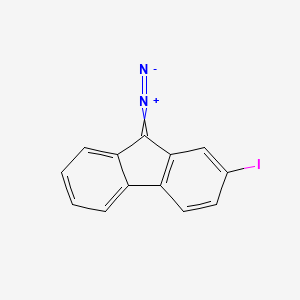
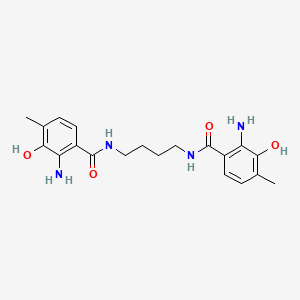
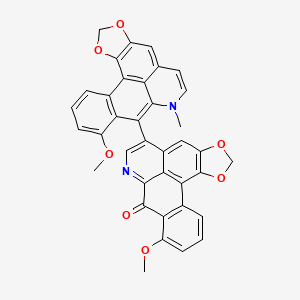

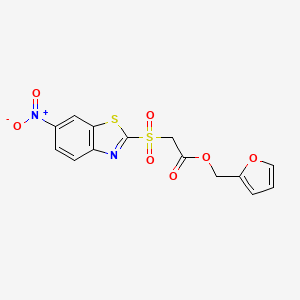

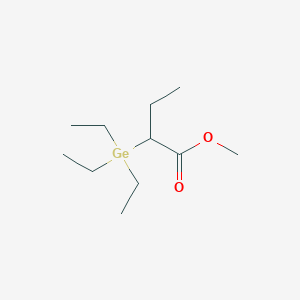
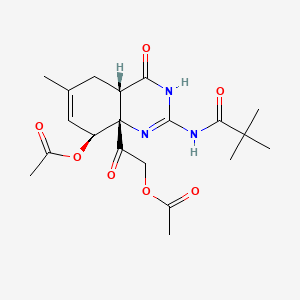
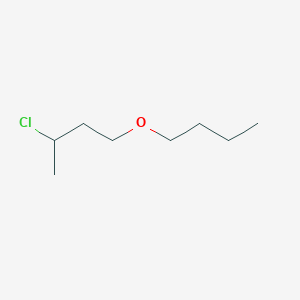
![3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione](/img/structure/B14413754.png)
![3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide](/img/structure/B14413755.png)
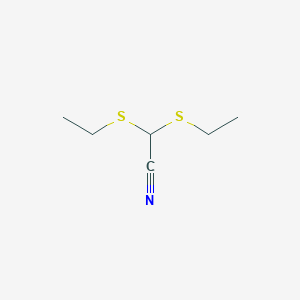
![Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate](/img/structure/B14413764.png)
![1H-Indazolium, 3-[[4-(diethylamino)phenyl]azo]-1,2-dimethyl-, methyl sulfate](/img/structure/B14413770.png)
